5-Ethylnaphthalene-1,2-dione
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Overview
Description
5-Ethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two ketone groups at positions 1 and 2, and an ethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylnaphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, dihydroxy derivatives, and other functionalized naphthalene compounds.
Scientific Research Applications
5-Ethylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Ethylnaphthalene-1,2-dione involves its interaction with various molecular targets. It can act as an electron acceptor in redox reactions, influencing cellular processes. The compound’s quinone structure allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can affect pathways involved in cell proliferation, apoptosis, and other critical biological functions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,2-dione: Lacks the ethyl group at position 5, making it less hydrophobic.
Acenaphthoquinone: Contains a fused ring system, leading to different electronic properties.
1,4-Naphthoquinone: Has ketone groups at positions 1 and 4, resulting in different reactivity.
Uniqueness
5-Ethylnaphthalene-1,2-dione is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
62784-44-5 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-ethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-4-3-5-10-9(8)6-7-11(13)12(10)14/h3-7H,2H2,1H3 |
InChI Key |
SXYCAUXHYRSOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=O)C(=O)C2=CC=C1 |
Origin of Product |
United States |
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